Paraquat dipyridone
CAS No.:
Cat. No.: VC16506546
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 1-methyl-4-(1-methyl-2-oxopyridin-4-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3 |
| Standard InChI Key | CTXBFNDTQFDFHL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=CC1=O)C2=CC(=O)N(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Paraquat dipyridone (CAS 35022-68-5) is structurally related to paraquat, a bipyridylium herbicide widely used for its non-selective weed-killing properties . While paraquat itself consists of two methylated pyridinium rings linked by a central carbon bond, paraquat dipyridone likely arises from oxidative modification, where one or both pyridinium rings undergo transformation into pyridone moieties. This structural shift introduces ketone groups, altering the compound’s redox activity and solubility profile .
Key structural features include:
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Molecular formula: (hypothesized based on analogous diquat metabolites ).
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Redox behavior: Unlike paraquat, which generates reactive oxygen species (ROS) via electron transfer in photosynthetic systems, dipyridone derivatives may exhibit reduced redox cycling due to the stabilization of the oxidized pyridone structure .
Synthesis and Analytical Detection
Detection Methodologies
Paraquat dipyridone is identified and quantified using advanced chromatographic techniques:
In a study of diquat metabolism, HPLC-UV detected diquat-dipyridone in human serum and urine at concentrations correlating with exposure levels . These methods are likely applicable to paraquat dipyridone, given structural similarities.
Toxicological and Environmental Significance
Metabolic Pathways
Paraquat dipyridone’s formation in biological systems remains poorly characterized. Unlike diquat, which is metabolized into dipyridone and monopyridone derivatives in humans, paraquat resists such transformations, as evidenced by the absence of paraquat-monopyridone in poisoned patients . This metabolic inertia may explain paraquat’s prolonged toxicity compared to diquat .
Regulatory and Research Applications
Reference Materials
Future Research Directions
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Metabolic Studies: Elucidate whether paraquat dipyridone forms in mammalian systems under specific conditions.
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Toxicokinetic Models: Compare the distribution and elimination kinetics of paraquat dipyridone with its parent compound.
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Analytical Advancements: Develop immunoassays or portable sensors for rapid dipyridone detection in field settings.
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